PDE10A Inhibitory Potency: 5,7-Dichloro Core vs. Optimized Pyrazolopyrimidine Inhibitors
5,7-Dichloropyrazolo[1,5-a]pyrimidine exhibits a Ki of 24 µM for PDE10A inhibition [1]. In contrast, optimized pyrazolo[1,5-a]pyrimidine-based PDE10A inhibitors, such as TAK-063, achieve Ki values as low as 0.3 nM [2]. This 80,000-fold difference underscores the compound's role as a non-optimized fragment hit rather than a potent drug candidate, a crucial distinction for researchers selecting appropriate chemical probes.
| Evidence Dimension | PDE10A Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 24 µM |
| Comparator Or Baseline | TAK-063 (optimized pyrazolo[1,5-a]pyrimidine PDE10A inhibitor) = 0.3 nM |
| Quantified Difference | TAK-063 is approximately 80,000-fold more potent than 5,7-dichloropyrazolo[1,5-a]pyrimidine |
| Conditions | In vitro enzyme inhibition assay using recombinant human PDE10A |
Why This Matters
This data clarifies that 5,7-dichloropyrazolo[1,5-a]pyrimidine is appropriate as a fragment starting point for medicinal chemistry optimization, not as a potent tool compound for in vivo PDE10A studies.
- [1] MedChemExpress. (n.d.). 5,7-Dichloropyrazolo[1,5-a]pyrimidine (HY-W003486). Retrieved from https://www.medchemexpress.eu/5-7-dichloropyrazolo-1-5-a-pyrimidine.html. View Source
- [2] Kunitomo, J., Yoshikawa, M., Fushimi, M., Kawada, A., Quinn, J. F., Oki, H., Kokubo, H., Kondo, M., Nakashima, K., Kamiguchi, N., Suzuki, K., Kimura, H., & Taniguchi, T. (2014). Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A (PDE10A) Inhibitor. Journal of Medicinal Chemistry, 57(22), 9629-9649. View Source
